molecular formula C15H21ClN2O B1518279 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride CAS No. 73415-60-8

3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride

Cat. No. B1518279
CAS RN: 73415-60-8
M. Wt: 280.79 g/mol
InChI Key: RGQNCYNVGHTHJV-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride (DIPM HCl) is a novel compound with potential applications in the fields of drug discovery, medicinal chemistry, and biochemistry. DIPM HCl is an isoquinoline derivative that has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. This compound has been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including epilepsy, Parkinson’s disease, and cancer.

Scientific Research Applications

Antimalarial Activity

Research has shown that certain compounds related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride demonstrate significant antimalarial activity. For instance, derivatives like 3-(P-Chlorobenzylidene)-5, 7-dimethyl-2, 3-dihydro-1H-cyclopenta[b]quinoline-9-(di-n-butylaminomethyl)methanol have been found effective against Plasmodium berghei in mice, indicating potential in malaria treatment research (Lutz & Sanders, 1976).

Catalytic Activity in Oxidation Reactions

Some studies have focused on the synthesis and structural analysis of complexes involving derivatives of 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These complexes have potential catalytic activity in the aerial oxidation of substances like L-ascorbic acid (Mondal, Drew, & Ghosh, 2010).

Antiproliferative Activity and Molecular Structure Analysis

Research involving the synthesis and evaluation of compounds structurally related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride has demonstrated antiproliferative activity. These studies also include detailed molecular structure analysis using techniques like X-ray diffraction (Benaka Prasad et al., 2018).

Development of Novel Synthetic Methods

There is ongoing research into developing novel synthetic methods for compounds based on the 3,4-dihydroquinazolinone (DHQ) moiety, which is related to 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These methods are aimed at creating biologically-active compounds more efficiently and with fewer byproducts (Bokale-Shivale et al., 2020).

Synthesis and Structural Characterization of Complexes

Extensive research has been conducted on the synthesis and structural characterization of various metal complexes involving ligands derived from 3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride. These studies provide insights into the geometry and electronic effects of such complexes, which can be pivotal in understanding their potential applications (Ghosh et al., 2007).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17;/h1-4,13,16H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQNCYNVGHTHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2(1H)-isoquinolinyl(4-piperidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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